molecular formula C15H18N2O3 B2722565 Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 50628-42-7

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2722565
CAS No.: 50628-42-7
M. Wt: 274.32
InChI Key: GRZXAQPDZOWXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine class, synthesized via Biginelli-like reactions. Its structure features a tetrahydropyrimidine core with a 1,6-dimethyl substitution, a 4-phenyl group, and an ethyl ester at position 3. It serves as a versatile intermediate for pharmaceuticals and heterocyclic chemistry due to its reactivity and stereochemical diversity .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(2)17(3)15(19)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXAQPDZOWXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in ethanol as a solvent . The reaction conditions include heating the mixture under reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For instance, compounds synthesized through the Biginelli reaction have shown promising in vitro antibacterial activity against various gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions .

Anticancer Potential
The compound has been investigated for its anticancer properties. A study highlighted the synthesis of a series of dihydropyrimidines that were screened for their ability to inhibit mitotic kinesin Eg5, a key protein involved in cell division. Some derivatives exhibited potent inhibitory effects, indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance efficacy against cancer cell lines.

Adenosine Receptor Modulation
this compound and its derivatives have been explored as selective antagonists for adenosine receptors. These receptors play crucial roles in various physiological processes and are implicated in several diseases. The pharmacological evaluation showed that certain derivatives demonstrate high affinity and selectivity towards A2B adenosine receptors . This opens avenues for developing new therapeutic agents targeting conditions such as inflammation and cancer.

Table 1: Summary of Synthesis Methods

MethodKey ReactantsYield (%)Reference
Biginelli ReactionAldehyde + Urea + Ethyl AcetoacetateUp to 84%
One-Pot SynthesisVarious Urea DerivativesVariable

Biological Evaluations

Biological evaluations are critical for understanding the therapeutic potential of this compound. Studies have shown that this compound exhibits a range of biological activities including:

In Vitro Studies
In vitro assays have demonstrated its effectiveness against specific bacterial strains and cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased antimicrobial and anticancer activity .

In Vivo Studies
Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that certain derivatives may reduce tumor growth in animal models; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .

Mechanism of Action

The mechanism of action of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 4 and 6

Ethyl 6-Methyl-2-oxo-4-aryl Derivatives
  • Example : Ethyl 6-methyl-2-oxo-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4x)
  • Key Differences :
    • Position 4: Aryl groups (e.g., 3-nitrophenyl) introduce electron-withdrawing effects, enhancing electrophilic reactivity compared to the parent compound’s simple phenyl group.
    • Position 6: Methyl substitution is conserved, but analogs lack the 1-methyl group, reducing steric hindrance .
  • Synthetic Yields : 85–93% under similar catalytic conditions (e.g., 20% PMo7W5/kaolin) .
Ethyl 4-(Fluorophenyl) Derivatives
  • Example : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences: Fluorine at position 4 increases lipophilicity and metabolic stability.

Ester Group Modifications

Benzyl and Allyl Esters
  • Example : Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4v)
  • Key Differences :
    • Benzyl/allyl esters improve lipophilicity, altering solubility and bioavailability compared to the ethyl ester.
    • Higher melting points (e.g., 152°C for benzyl vs. ~100–120°C for ethyl derivatives) due to increased molecular packing .
Brominated Derivatives
  • Example : Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3)
  • Key Differences :
    • Bromine at position 6 enables nucleophilic substitution (e.g., SN2 reactions), making it a key synthon for functionalized analogs.
    • The parent compound lacks this reactivity, limiting its direct utility in cross-coupling reactions .
Heterocyclic Ring Modifications
  • Example : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Differences :
    • Replacement of phenyl with a furan ring introduces oxygen-mediated hydrogen bonding and altered π-π stacking.
    • Methoxymethyl groups enhance solubility in polar solvents .

Physicochemical and Spectral Data Comparison

Property Target Compound Ethyl 4-(2-fluorophenyl) Analog Benzyl Ester (4v)
Melting Point (°C) ~120–125 (est.) 128–131 152
IR (cm⁻¹) 1705 (C=O), 1680 (C=O) 1700 (C=O), 1680 (C=S) 1705 (C=O), 1680 (C=O)
¹H NMR (δ, ppm) 2.57 (CH₃), 4.96–5.16 (CH₂) 2.57 (CH₃), 6.90–7.60 (Ar-H) 2.57 (CH₃), 5.74 (CH₂)

Biological Activity

Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₃. It has a melting point of 175–176 °C and is categorized as an irritant .

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₃
Melting Point175–176 °C
CAS Number50628-42-7
MDL NumberMFCD00205132

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related tetrahydropyrimidine derivatives. For instance, compounds synthesized through the Biginelli reaction have demonstrated significant activity against various bacterial strains. Ethyl 1,6-dimethyl-2-oxo derivatives were tested for their efficacy against Mycobacterium tuberculosis and exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL .

Case Study: Antitubercular Activity

A study evaluated several pyrimidine derivatives for their antitubercular activity against H37Rv strains. The results indicated that specific structural modifications significantly enhanced the biological activity of these compounds. For example:

CompoundMIC (µg/mL)
Ethyl 1,6-dimethyl derivative A64
Ethyl 1,6-dimethyl derivative B16
Ethyl 1,6-dimethyl derivative C32

This study underscores the importance of structural diversity in enhancing the pharmacological profile of tetrahydropyrimidine derivatives .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of ethyl tetrahydropyrimidines. These studies typically involve various cancer cell lines to determine the compound's potential as an anticancer agent.

Findings:

  • Cell Line Testing : Compounds were tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Significant cytotoxic effects were observed with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.

The mechanism by which ethyl tetrahydropyrimidines exert their biological effects is still under investigation. However, preliminary findings suggest that these compounds may inhibit specific enzymes involved in nucleic acid synthesis or interfere with cellular signaling pathways critical for cancer cell proliferation.

Q & A

Q. What are the best practices for reproducibility in multi-step syntheses?

  • Document reaction parameters (e.g., gradient temperature profiles for exothermic steps) . Use standardized catalysts (e.g., 20% PMo7W5/kaolin) and characterize intermediates via TLC/HPLC to track progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.